molecular formula C18H27Al B14668848 Tri(hex-1-yn-1-yl)alumane CAS No. 45234-85-3

Tri(hex-1-yn-1-yl)alumane

Cat. No.: B14668848
CAS No.: 45234-85-3
M. Wt: 270.4 g/mol
InChI Key: NLSTYIJHXPUEKV-UHFFFAOYSA-N
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Description

Tri(hex-1-yn-1-yl)alumane is an organoaluminum compound with the molecular formula Al(C≡C-C₄H₉)₃, where three hex-1-yn-1-yl groups (alkynyl substituents) are bonded to a central aluminum atom. The IUPAC nomenclature for such compounds follows the pattern established for trialkylalumanes, as outlined in provisional recommendations . The hex-1-yn-1-yl group features a terminal triple bond at the first carbon, distinguishing it from purely alkyl-substituted alumanes like triethylalumane (Al(C₂H₅)₃) . The presence of electron-withdrawing alkynyl substituents likely enhances the Lewis acidity of the aluminum center compared to alkyl analogues, influencing its reactivity and applications in catalysis or organic synthesis.

Properties

CAS No.

45234-85-3

Molecular Formula

C18H27Al

Molecular Weight

270.4 g/mol

IUPAC Name

tris(hex-1-ynyl)alumane

InChI

InChI=1S/3C6H9.Al/c3*1-3-5-6-4-2;/h3*3,5-6H2,1H3;

InChI Key

NLSTYIJHXPUEKV-UHFFFAOYSA-N

Canonical SMILES

CCCCC#C[Al](C#CCCCC)C#CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri(hex-1-yn-1-yl)alumane can be synthesized through the reaction of aluminum trichloride with hex-1-yne in the presence of a suitable base. The reaction typically proceeds as follows:

AlCl3+3C6H9CCHAl(C6H9CC)3+3HCl\text{AlCl}_3 + 3 \text{C}_6\text{H}_9\text{C} \equiv \text{CH} \rightarrow \text{Al(C}_6\text{H}_9\text{C} \equiv \text{C)}_3 + 3 \text{HCl} AlCl3​+3C6​H9​C≡CH→Al(C6​H9​C≡C)3​+3HCl

The reaction is carried out under an inert atmosphere to prevent the oxidation of the aluminum compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Tri(hex-1-yn-1-yl)alumane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aluminum oxide, aluminum hydrides, and various substituted hex-1-yne derivatives .

Scientific Research Applications

Tri(hex-1-yn-1-yl)alumane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tri(hex-1-yn-1-yl)alumane involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich species, facilitating reactions such as polymerization and catalysis. The hex-1-yn-1-yl groups provide additional reactivity, allowing for further functionalization and modification of the compound .

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Effects :

  • Tri(hex-1-yn-1-yl)alumane : The alkynyl groups introduce significant electron-withdrawing effects, increasing the electrophilicity of the aluminum center. This contrasts with triethylalumane, where alkyl groups donate electron density via σ bonds, resulting in moderate Lewis acidity .
  • Triethylalumane (Al(C₂H₅)₃) : A benchmark alkylaluminum compound with high stability and widespread use in Ziegler-Natta polymerization catalysts. Its steric and electronic properties are well-characterized .
  • Trimethylborane (B(CH₃)₃) : A boron analogue with lower Lewis acidity compared to aluminum derivatives, often used in milder catalytic applications .

Reactivity and Stability

Compound Substituent Type Molecular Formula Lewis Acidity (Relative) Stability Key Reactivity Traits
This compound Alkynyl Al(C≡C-C₄H₉)₃ High Moderate Enhanced electrophilicity; potential for alkyne-specific reactions
Triethylalumane Alkyl Al(C₂H₅)₃ Moderate High Hydrolysis-sensitive; strong reducing agent
Trimethylborane Alkyl B(CH₃)₃ Low High Stable; used in Lewis acid-catalyzed reactions
  • This compound : The alkynyl groups may facilitate unique reactions, such as alkyne insertion or coordination to transition metals. However, the compound’s stability is likely lower than triethylalumane due to steric strain and the reactive nature of the triple bond.
  • Triethylalumane : Highly stable under inert conditions but reacts violently with water and oxygen. Its reducing power is exploited in industrial polymerization processes.
  • Trimethylborane : Less reactive than aluminum analogues, with applications in semiconductor doping and as a catalyst in organic synthesis .

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